molecular formula C10H6F4O3 B13591807 3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid

3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid

Cat. No.: B13591807
M. Wt: 250.15 g/mol
InChI Key: CUEQYCHEVZHKNV-UHFFFAOYSA-N
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Description

3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a fluoro-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which utilizes boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl and fluoro substituents enhance its binding affinity and specificity to certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to the combination of its trifluoromethyl and fluoro substituents with the oxopropanoic acid group. This unique structure imparts distinct chemical properties, making it valuable in various applications .

Properties

Molecular Formula

C10H6F4O3

Molecular Weight

250.15 g/mol

IUPAC Name

3-[3-fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C10H6F4O3/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14/h1-3H,4H2,(H,16,17)

InChI Key

CUEQYCHEVZHKNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(=O)O)F)C(F)(F)F

Origin of Product

United States

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